molecular formula C24H26N4O B10758487 3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)quinolin-2(1h)-One

3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)quinolin-2(1h)-One

Cat. No.: B10758487
M. Wt: 386.5 g/mol
InChI Key: KBIHHEGEALBUMT-UHFFFAOYSA-N
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Description

3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)QUINOLIN-2(1H)-ONE is a small molecule belonging to the class of organic compounds known as hydroquinolones. These compounds contain a hydrogenated quinoline bearing a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)QUINOLIN-2(1H)-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Quinoline Formation: The indole derivative is then subjected to a Pfitzinger reaction, where it reacts with an isatin derivative in the presence of a base to form the quinoline ring.

    Piperidine Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives of the compound.

Scientific Research Applications

3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)QUINOLIN-2(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-{[4-(AMINOMETHYL)PIPERIDIN-1-YL]METHYL}-1H-INDOL-2-YL)QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets, such as serine/threonine-protein kinase Chk1. This interaction can modulate various signaling pathways, including those involved in cell cycle regulation, DNA repair, and apoptosis. The compound’s ability to inhibit these pathways makes it a potential candidate for cancer therapy .

Properties

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

IUPAC Name

3-[5-[[4-(aminomethyl)piperidin-1-yl]methyl]-1H-indol-2-yl]-1H-quinolin-2-one

InChI

InChI=1S/C24H26N4O/c25-14-16-7-9-28(10-8-16)15-17-5-6-22-19(11-17)13-23(26-22)20-12-18-3-1-2-4-21(18)27-24(20)29/h1-6,11-13,16,26H,7-10,14-15,25H2,(H,27,29)

InChI Key

KBIHHEGEALBUMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CC2=CC3=C(C=C2)NC(=C3)C4=CC5=CC=CC=C5NC4=O

Origin of Product

United States

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